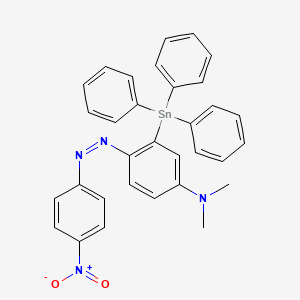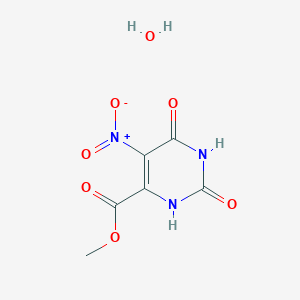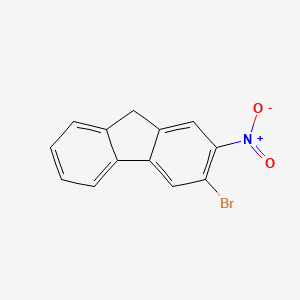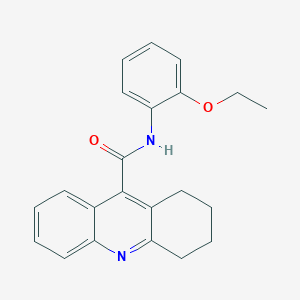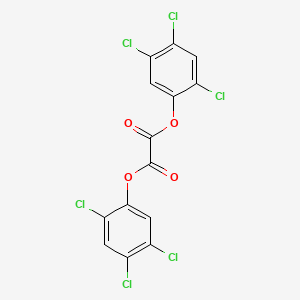
Bis(2,4,5-trichlorophenyl) Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,5-trichlorophenyl) oxalate: is an organic compound with the molecular formula C14H4Cl6O4 . It is a diester of oxalic acid and is known for its role in chemiluminescence, particularly in glow sticks. The compound is a white solid and is often used in scientific research and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichlorophenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . The reaction typically occurs in a dry solvent such as toluene, in the presence of a base like triethylamine. This method produces crude this compound along with a by-product, triethylamine hydrochloride .
Industrial Production Methods: Industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process is designed to optimize yield and purity while minimizing reaction time .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,5-trichlorophenyl) oxalate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a fluorescent dye and a weak base such as sodium salicylate.
Substitution: Various nucleophiles can be used to replace the chlorine atoms under appropriate conditions.
Major Products:
Chemiluminescence Reaction: The major product is 1,2-dioxetanedione , which is responsible for the emission of light.
Scientific Research Applications
Bis(2,4,5-trichlorophenyl) oxalate has a wide range of applications in scientific research:
Chemistry: Used in chemiluminescence demonstrations and experiments to study reaction kinetics.
Biology: Employed in enzyme-linked immunoassays (ELISA) due to its chemiluminescent properties.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the production of glow sticks and other chemiluminescent devices.
Mechanism of Action
The mechanism of action of bis(2,4,5-trichlorophenyl) oxalate involves its reaction with hydrogen peroxide in the presence of a fluorescent dye. This reaction produces a high-energy intermediate, which decomposes to form 1,2-dioxetanedione. The energy released during this decomposition is transferred to the fluorescent dye, causing it to emit light . The molecular targets and pathways involved include the oxidation of the oxalate ester and the subsequent energy transfer to the dye .
Comparison with Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate (TCPO): Similar in structure but with chlorine atoms at different positions on the phenyl rings.
Bis(2,4-dinitrophenyl) oxalate: Contains nitro groups instead of chlorine atoms.
Uniqueness: Bis(2,4,5-trichlorophenyl) oxalate is unique due to its specific substitution pattern on the phenyl rings, which affects its reactivity and chemiluminescent properties. It is particularly effective in producing bright and long-lasting chemiluminescence compared to its analogs .
Properties
CAS No. |
1166-36-5 |
|---|---|
Molecular Formula |
C14H4Cl6O4 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
bis(2,4,5-trichlorophenyl) oxalate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-13(21)14(22)24-12-4-8(18)6(16)2-10(12)20/h1-4H |
InChI Key |
PWZYGWAQEWLCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)

![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)





